tris[2-(2,6-dichlorophenoxy)ethyl] phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is an organophosphorus compound with the molecular formula C₂₄H₂₁Cl₆O₆P. It is known for its applications in various fields, including agriculture and industry. This compound is characterized by the presence of three 2-(2,6-dichlorophenoxy)ethyl groups attached to a phosphite core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite typically involves the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Phosphates and phenols.
Substitution: Substituted phosphites and phenols.
Hydrolysis: Phosphoric acid derivatives and phenols.
Wissenschaftliche Forschungsanwendungen
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: Investigated for its potential as a biocide and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of tris[2-(2,6-dichlorophenoxy)ethyl] phosphite involves its interaction with cellular components. It can inhibit certain enzymes by binding to their active sites, leading to disruption of metabolic pathways. The phenoxy groups play a crucial role in its activity by facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris[2-(2,4-dichlorophenoxy)ethyl] phosphite: Similar structure but with 2,4-dichlorophenoxy groups.
Tris[2-(diphenylphosphino)ethyl] phosphine: Contains diphenylphosphino groups instead of dichlorophenoxy groups.
Uniqueness
Tris[2-(2,6-dichlorophenoxy)ethyl] phosphite is unique due to the specific positioning of chlorine atoms on the phenoxy groups, which influences its reactivity and interaction with biological systems. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
5683-91-0 |
---|---|
Molekularformel |
C24H21Cl6O6P |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
tris[2-(2,6-dichlorophenoxy)ethyl] phosphite |
InChI |
InChI=1S/C24H21Cl6O6P/c25-16-4-1-5-17(26)22(16)31-10-13-34-37(35-14-11-32-23-18(27)6-2-7-19(23)28)36-15-12-33-24-20(29)8-3-9-21(24)30/h1-9H,10-15H2 |
InChI-Schlüssel |
CVGGYBHOOBVSAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OCCOP(OCCOC2=C(C=CC=C2Cl)Cl)OCCOC3=C(C=CC=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.